molecular formula C21H19FN2 B11941815 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline CAS No. 853331-14-3

2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline

Cat. No.: B11941815
CAS No.: 853331-14-3
M. Wt: 318.4 g/mol
InChI Key: TYBDOAFPHIOJFQ-UHFFFAOYSA-N
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Description

2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline is a complex organic compound that features a unique structure combining a fluoro group, a piperidine ring, and an indenoquinoline framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

853331-14-3

Molecular Formula

C21H19FN2

Molecular Weight

318.4 g/mol

IUPAC Name

2-fluoro-10-piperidin-1-yl-11H-indeno[1,2-b]quinoline

InChI

InChI=1S/C21H19FN2/c22-15-8-9-16-14(12-15)13-18-20(16)23-19-7-3-2-6-17(19)21(18)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

TYBDOAFPHIOJFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)F

Origin of Product

United States

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